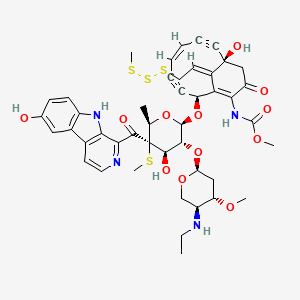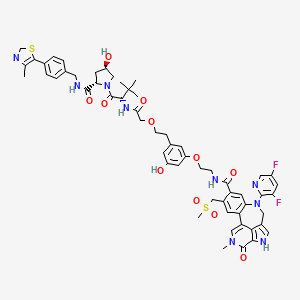
Treprostinil-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Treprostinil-d9 is a deuterated form of treprostinil, a synthetic analogue of prostacyclin. Treprostinil is primarily used as a vasodilator for the treatment of pulmonary arterial hypertension. The deuterated version, this compound, contains nine deuterium atoms, which can enhance the metabolic stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-d9 involves multiple steps, including the incorporation of deuterium atoms. The key steps in the synthesis include:
Claisen Rearrangement: This reaction is performed in a plug flow reactor, which improves yields and selectivity.
Pauson-Khand Reaction: This catalytic reaction uses cobalt carbonyl and carbon monoxide to form an advanced intermediate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Treprostinil-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Treprostinil-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential in treating various cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Wirkmechanismus
Treprostinil-d9 exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary artery pressure. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which leads to smooth muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Epoprostenol: Another prostacyclin analogue used for pulmonary arterial hypertension.
Iloprost: A synthetic analogue with similar vasodilatory effects.
Beraprost: An oral prostacyclin analogue.
Uniqueness of Treprostinil-d9: this compound is unique due to its enhanced metabolic stability provided by the deuterium atoms. This stability can lead to longer-lasting effects and potentially fewer side effects compared to non-deuterated analogues .
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
PAJMKGZZBBTTOY-XZIXYHAKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)

